Koumidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2- |
InChI Key |
VXTDUGOBAOLMED-FUQNDXKWSA-N |
Isomeric SMILES |
C/C=C\1/CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery, Isolation, and Analysis of Koumidine from Gelsemium elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemium elegans, a highly toxic plant native to Southeast Asia, has a long history in traditional Chinese medicine for treating conditions like rheumatoid arthritis, skin ulcers, and certain cancers.[1][2] The plant is a rich reservoir of monoterpenoid indole (B1671886) alkaloids (MIAs), which are the primary source of both its therapeutic effects and its profound toxicity.[1][2][3] Among the more than 120 alkaloids identified from this plant, Koumidine has garnered significant scientific interest due to its unique hexacyclic cage structure and its diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.[3][4][5]
This technical guide provides an in-depth overview of the discovery, structural elucidation, and isolation of this compound. It details the experimental protocols for extraction and purification, summarizes key quantitative data, and visualizes the associated workflows and biological pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.
Discovery and Structural Elucidation
The journey to understand the complex chemical makeup of Gelsemium elegans led to the isolation of numerous alkaloids. This compound was first isolated in 1931 and its structure was definitively identified in 1981.[6] The elucidation of its intricate, multi-ring structure was accomplished through a combination of advanced spectroscopic techniques.
Methodologies for Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial in determining the precise molecular formula of this compound, which is C₁₉H₂₂N₂O.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR experiments were employed to piece together the complex connectivity of atoms within the molecule, revealing its unique hexacyclic framework.[8][9]
-
Circular Dichroism (CD) Spectroscopy: This technique was used to determine the absolute configuration of the stereocenters within the this compound molecule.[10]
The combination of these analytical methods allowed for the unambiguous assignment of this compound's structure.
Caption: Chemical Structure of this compound (C₁₉H₂₂N₂O).
Experimental Protocols: Isolation and Purification
The isolation of this compound from Gelsemium elegans is a multi-step process involving the extraction of total alkaloids followed by chromatographic separation to yield the pure compound.
Protocol 1: Extraction of Total Alkaloids
This protocol outlines a standard acid-base partitioning method for the efficient extraction of the total alkaloid fraction from dried plant material.[9]
-
Preparation of Plant Material:
-
Solvent Extraction:
-
Macerate or reflux the powdered plant material (e.g., 10 kg) with an alcohol, such as 70-95% ethanol (B145695) or methanol (B129727) (e.g., 60 L).[9][12] This process is typically repeated three times to ensure exhaustive extraction.[12]
-
Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in water and acidify with an acid (e.g., 2% HCl or 20% H₂SO₄) to a pH of approximately 3.[9][12] This protonates the basic alkaloids, rendering them soluble in the aqueous phase.
-
Extract the acidic solution with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic non-alkaloidal components. Discard the organic layer.
-
Basify the remaining aqueous layer to a pH of 9-11 using a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).[12] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basic aqueous solution multiple times with an organic solvent such as chloroform (B151607).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under vacuum to yield the crude total alkaloid fraction.[11]
-
Protocol 2: Chromatographic Isolation of this compound
The crude alkaloid mixture is a complex blend of many structurally similar compounds. Isolating pure this compound requires sequential chromatographic techniques.
-
Column Chromatography:
-
Subject the crude alkaloid fraction to open-column chromatography on a silica (B1680970) gel stationary phase.[9][11]
-
Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol (e.g., starting from 100:0 to 50:50, v/v), to separate the alkaloids based on polarity.[9]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the this compound-rich fractions using prep-HPLC with a suitable column (e.g., C18) and a mobile phase, often consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution.[13]
-
Caption: Workflow for the isolation and purification of this compound.
Quantitative Analysis
Accurate quantification of this compound in plant tissues and biological samples is essential for quality control, pharmacokinetic studies, and toxicological analysis. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for this purpose.[13][14]
Table 1: Summary of Quantitative Analysis Data for this compound
| Parameter | Matrix | Method | Linearity (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| Linearity | Blood, Urine, Liver | LC-MS/MS | >0.9950 | - | 61.9 - 114.6 | < 11.0 | [13] |
| LOQ | Human Hair | UHPLC-MS/MS | >0.998 | 2-10 pg/mg | 79.3 - 103.5 | 3.7 - 13.2 | [14] |
| Linearity | Biological Samples | MDSPE-LC-MS/MS | >0.997 | - | 60.32 - 105.32 | < 15 | [2] |
| Linearity | Rat Plasma | UPLC-MS/MS | 0.1 - 500 | 0.1 | - | - | [15] |
LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Biological Activities and Potential Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of significant pharmacological interest. Its effects are primarily attributed to its anti-inflammatory, analgesic, and antitumor actions.[4]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[16] In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and IL-1β.[16][17]
The mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38 and Extracellular signal-Regulated Kinases (ERK).[16]
Caption: this compound's anti-inflammatory signaling pathway.
Analgesic Activity
This compound has shown significant analgesic effects in various models of inflammatory and neuropathic pain.[6][18] Repeated administration can reverse thermal hyperalgesia and mechanical allodynia.[18] One of the key mechanisms underlying its analgesic properties involves the modulation of neurosteroids in the spinal cord.[18]
This compound acts as a positive allosteric modulator of the translocator protein (18 kDa) (TSPO), which stimulates the synthesis of the neurosteroid allopregnanolone (B1667786). Allopregnanolone, in turn, potentiates the inhibitory effects of GABA at GABA-A receptors, leading to a reduction in neuronal excitability and pain perception. The analgesic effects of this compound can be antagonized by the TSPO antagonist PK11195 and the GABA-A receptor antagonist bicuculline.[19]
Caption: Proposed analgesic mechanism of this compound via TSPO.
Antitumor Activity
This compound has demonstrated cytotoxic effects against a variety of human tumor cell lines.[4][10] Although it has a relatively narrow therapeutic window, its potential as an antitumor agent is an active area of research.[4] Studies have shown that this compound can promote apoptosis (programmed cell death) and induce cell cycle arrest in cancer cells.[4] For instance, in hepatocellular carcinoma cells, this compound was found to suppress proliferation by promoting the production of reactive oxygen species (ROS) and modulating the NF-κB and ERK/p38 MAPK signaling pathways.[4]
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (mM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.45 - 1.26 | [4] |
| TE-11 | Esophageal Cancer | 0.45 - 1.26 | [4] |
| SW480 | Colon Cancer | 0.45 - 1.26 | [4] |
| MGC80-3 | Gastric Cancer | 0.45 - 1.26 | [4] |
IC₅₀: The half maximal inhibitory concentration.
Table 3: Acute Toxicity of Gelsemium Alkaloids
| Compound/Fraction | Animal Model | LD₅₀ (mg/kg) | Reference |
| This compound | Mice | 99 | [4][17] |
| Crude Alkaloid Fraction | Rat (i.p.) | 4 | [6] |
| Crude Alkaloid Fraction | Rat (p.o.) | 15 | [6] |
LD₅₀: The median lethal dose; i.p.: Intraperitoneal; p.o.: Per os (by mouth).
Conclusion
This compound stands out as one of the most significant alkaloids from Gelsemium elegans, possessing a complex chemical architecture and a compelling profile of biological activities. The methodologies for its isolation and purification are well-established, relying on classical natural product chemistry techniques, while modern analytical methods enable its precise quantification. Its potent anti-inflammatory and analgesic effects, mediated through pathways involving NF-κB, MAPK, and TSPO, highlight its potential for development as a therapeutic agent for inflammatory disorders and pain management. Further research, particularly in medicinal chemistry to optimize its structure for an improved therapeutic index and in-depth pharmacological studies, will be critical in translating the potential of this compound into clinical applications.
References
- 1. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Five new koumine-type alkaloids from the roots of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two New Koumine-Type Indole Alkaloids from Gelsemium elegans Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of koumine, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 16. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Koumidine: A Detailed Overview of Methodologies and Reaction Schemes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine (B2378392) is a complex monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family of natural products. Isolated from plants of the Gelsemium genus, it features a rigid, cage-like pentacyclic core that has presented a significant challenge to synthetic chemists. Its intricate architecture, characterized by multiple stereocenters and a strained ring system, makes it an excellent target for the development and validation of novel synthetic strategies. This document provides a detailed overview of notable total syntheses of this compound, focusing on the methodologies, key reaction schemes, and available quantitative data.
Methodology 1: The Biomimetic Approach from Ajmaline (B190527)
A biomimetic synthesis of this compound has been achieved, leveraging the structural relationship between this compound and another natural alkaloid, ajmaline. This approach seeks to mimic the plausible biosynthetic pathway, offering an efficient route to the target molecule.
Strategic Overview
The core strategy involves the stereoselective transformation of ajmaline into this compound. This is accomplished through a sequence of reactions that modify the existing polycyclic framework of ajmaline to generate the characteristic structure of this compound. This biomimetic sequence provides strong evidence for the absolute configuration of this compound and related alkaloids.
Reaction Scheme
Caption: Biomimetic conversion of ajmaline to this compound and other alkaloids.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for this specific biomimetic transformation are not extensively publicly available. However, the general approach involves leveraging the inherent reactivity of the ajmaline scaffold to induce the necessary bond formations and cleavages to arrive at the this compound framework.
Methodology 2: The Tanja Total Synthesis (2019)
A notable de novo total synthesis of this compound was reported by Tanja and coworkers in 2019. This approach features a late-stage enol-oxonium cyclization to construct the hexacyclic cage framework and was successfully executed on a gram scale.
Strategic Overview
The synthesis commences with the construction of a key tropane (B1204802) intermediate through a diastereoselective 1,3-dipolar cycloaddition. Subsequent transformations, including a palladium-catalyzed intramolecular coupling and a Wittig reaction, build up the complexity of the molecule. The core hexacyclic structure is ultimately forged using a late-stage enol-oxonium cyclization sequence, followed by a Fischer indole synthesis to complete the natural product.
Reaction Scheme
Caption: Key stages in the Tanja total synthesis of this compound.
Quantitative Data
| Step | Product | Yield | Notes |
| 1,3-Dipolar Cycloaddition | Tropane Intermediate | - | Diastereomeric mixture |
| Pd-catalyzed Intramolecular Coupling | Tetracycle | - | - |
| Wittig Reaction | Enol Ether | High | - |
| Deprotection & Hydrolysis | Keto-aldehyde | 82% | Over 3 steps |
| Chemoselective Reduction & Ring Expansion | 6-Membered Ketone | - | - |
| Fischer Indole Synthesis | This compound | - | Final step |
Note: Detailed step-by-step yields are not fully available in the reviewed literature abstracts. The 82% yield is reported over a three-step sequence.
Experimental Protocols
1. 1,3-Dipolar Cycloaddition: A highly diastereoselective 1,3-dipolar cycloaddition reaction is performed between trans-2-methylene-1,3-dithiolane 1,3-dioxide (derived from 1,1,2-trimethoxyethane) and a 3-oxidopyridinium species to generate a tropane intermediate.
2. Palladium-Catalyzed Intramolecular Coupling: The piperidine (B6355638) ring is fused to the existing structure via a palladium-catalyzed intramolecular coupling of a vinyl iodide and a ketone, using potassium phenoxide in THF.
3. Wittig Reaction: The resulting tetracycle undergoes a Wittig reaction with triphenylmethylmethoxy-chloride in the presence of KHMDS to yield the corresponding enol ether with high efficiency.
4. Deprotection and Hydrolysis: The ethylenethioacetal group is removed using Meerwein's reagent, followed by hydrolysis with CuSO4 and basification with NH4OH. Subsequent acid hydrolysis yields the keto-aldehyde in 82% yield over these three steps.
5. Ring Expansion: A chemoselective reduction of the aldehyde is followed by a TMSCH2N2-involved ring expansion and subsequent hydrolysis of the resulting TMS enol ether to furnish a 6-membered ketone.
6. Fischer Indole Synthesis: The total synthesis of this compound is completed by a Fischer indole synthesis reaction of the 6-membered ketone with a suitable phenylhydrazine (B124118) derivative.
Methodology 3: The Magnus Total Synthesis
An earlier total synthesis of (+)-koumidine was reported by the Magnus group. This synthesis starts from (S)-(-)-tryptophan and proceeds through a series of complex transformations to construct the polycyclic core.
Strategic Overview
The synthesis begins with the construction of a tetracyclic β-ketoester from (S)-(-)-tryptophan. This intermediate is then elaborated through a series of steps, including N-alkylation with propargyl bromide and the formation of a quinuclidine (B89598) ring system. The final stages of the synthesis involve fragmentation of a complex intermediate to reveal the core structure of the sarpagine alkaloids.
Reaction Scheme
Caption: Key intermediates in the Magnus total synthesis of (+)-koumidine.
Quantitative Data
| Step | Product | Yield | Notes |
| Pictet-Spengler/Dieckmann Cyclization | Tetracyclic β-Ketoester | 80% | Over two steps |
| Conversion to Quinuclidines | (Z)- and (E)-Quinuclidines | - | - |
| Fragmentation to (+)-Taberpsychine | (+)-Taberpsychine | - | - |
| Conversion to (+)-Koumidine | (+)-Koumidine | - | - |
Note: A comprehensive list of step-by-step yields is not available in the reviewed literature abstracts.
Experimental Protocols
1. Pictet-Spengler and Dieckmann Cyclizations: Starting from N-protected (S)-(-)-tryptophan, a Pictet-Spengler condensation with 2-ketoglutaric acid followed by esterification and a Dieckmann cyclization affords a key tetracyclic β-ketoester intermediate.
2. N-Alkylation and Quinuclidine Formation: The tetracyclic intermediate is N-alkylated with propargyl bromide. Subsequent treatment with pyrrolidine and trifluoroacetic acid leads to the formation of (Z)- and (E)-quinuclidine isomers.
3. Elaboration and Fragmentation: The quinuclidine intermediates are carried through a series of transformations to build a more complex polycyclic system. Fragmentation of this system, for instance using methyl chloroformate, leads to the sarpagine alkaloid (+)-taberpsychine.
4. Final Conversion to (+)-Koumidine: (+)-Taberpsychine can then be converted to (+)-koumidine, likely through isomerization or other functional group manipulations, though specific conditions are not detailed in the available abstracts.
Comparative Analysis and Conclusion
The total syntheses of this compound highlight a range of powerful strategies in modern organic chemistry. The biomimetic approach from ajmaline is notable for its elegance and its utility in confirming absolute stereochemistry. The Magnus synthesis provides a classic example of a linear approach, building complexity from a chiral pool starting material. The more recent Tanja synthesis showcases the power of late-stage C-H functionalization and cascade reactions to efficiently construct the complex core, even on a gram scale.
Each of these methodologies offers valuable insights for researchers in natural product synthesis and drug development. The choice of a particular synthetic route will depend on factors such as the desired scale, enantiomeric purity, and the availability of starting materials. The continued exploration of new synthetic routes to this compound and related alkaloids will undoubtedly lead to the discovery of new chemical reactions and strategies, further advancing the field of organic synthesis.
Troubleshooting & Optimization
Koumidine solubility in DMSO and aqueous solutions
Welcome to the technical support center for Koumidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid with predicted poor aqueous solubility. While specific experimental data for this compound is limited, its predicted LogS (a measure of aqueous solubility) is -2.122, which is indicative of a compound that is sparingly soluble to insoluble in water.[1] For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. For the structurally similar compound koumine (B8086292), a solubility of ≥29 mg/mL in DMSO has been reported with the aid of ultrasonication.[2] It is reasonable to expect this compound to have a similar solubility profile in DMSO.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to the desired concentration. To aid dissolution, vortexing and gentle warming (e.g., in a 37°C water bath) or ultrasonication can be employed. Always ensure the compound is fully dissolved before use.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its predicted low aqueous solubility.[1] Attempting to do so may result in poor dissolution and inaccurate concentrations. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous buffer to the final desired concentration.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q6: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer?
A6: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q7: How should I store my this compound stock solution?
A7: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility Data
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | High (estimated ≥29 mg/mL for the similar compound koumine with sonication)[2] | 10-50 mM | The solvent of choice for preparing high-concentration stock solutions. Use of anhydrous DMSO is recommended. |
| Ethanol (B145695) | Moderate (predicted) | 1-10 mM | May be a suitable alternative to DMSO for some applications. |
| Methanol | Moderate (predicted) | 1-10 mM | Can be used for stock solution preparation, similar to ethanol. |
| Water | Very Low (predicted LogS of -2.122)[1] | Not Recommended | Direct dissolution in water is not advised. |
| PBS (pH 7.4) | Very Low (predicted) | Not Recommended | Prepare by diluting a DMSO stock solution. |
Note: The provided solubility values are estimates and should be empirically verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 294.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 10 mmol/L * 0.001 L * 294.4 g/mol = 0.002944 g = 2.94 mg
-
Weigh this compound: Accurately weigh out 2.94 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief ultrasonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C. Protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gentle warming (37°C) or brief ultrasonication can be applied to facilitate dissolution. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The final concentration in the aqueous medium exceeds the solubility limit of this compound. | 1. Increase the volume of the aqueous buffer: This will lower the final concentration of this compound. 2. Use a lower final concentration: If the experimental design allows, reduce the target concentration of this compound. 3. Use a co-solvent: In some cases, adding a small percentage of another organic solvent like ethanol to the aqueous buffer can improve solubility. However, this must be tested for compatibility with the assay. 4. Prepare a fresh dilution: Ensure the DMSO stock is fully dissolved and at room temperature before diluting. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | 1. Incomplete dissolution of stock solution. 2. Degradation of this compound. 3. Precipitation in the assay medium. | 1. Ensure complete dissolution: Always visually inspect your stock solution before use. 2. Proper storage: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light. 3. Check for precipitation: Before adding to cells or proteins, inspect the final diluted solution for any signs of precipitation. |
| Vehicle control shows unexpected effects. | The final concentration of DMSO is too high for the experimental system. | Reduce the final concentration of DMSO in the assay medium to a non-toxic level (typically ≤0.1%). It is essential to determine the maximum tolerable DMSO concentration for your specific cell line or assay. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for dissolving this compound.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Effects of Koumidine and Koumine
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: Direct comparative experimental studies evaluating the analgesic effects of koumidine (B2378392) versus koumine (B8086292) are limited in the current scientific literature. This guide provides a detailed overview of the known analgesic properties of koumine, a well-researched alkaloid from the Gelsemium genus, to serve as a benchmark for future comparative investigations involving this compound.
Introduction
Koumine and this compound are monoterpenoid indole (B1671886) alkaloids isolated from plants of the genus Gelsemium.[1] While both compounds share a common origin, the analgesic properties of koumine have been extensively investigated, revealing significant potential for pain management.[1] Koumine has demonstrated efficacy in various preclinical models of inflammatory and neuropathic pain.[2][3] This guide synthesizes the available experimental data on koumine's analgesic effects, its mechanism of action, and the methodologies used in its evaluation.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the quantitative data on the analgesic efficacy of koumine from various preclinical studies. This information provides a baseline for the potency of koumine in different pain models.
| Compound | Animal Model | Analgesic Assay | Effective Dose (ED50) / Concentration | Route of Administration | Reference |
| Koumine | Rat (Postoperative Pain) | Mechanical Allodynia & Thermal Hyperalgesia | 0.28, 1.4, 7.0 mg/kg | Subcutaneous (s.c.) | [4] |
| Rat (Postoperative Pain) | Mechanical Allodynia & Thermal Hyperalgesia | 8, 40, 200 µg | Intrathecal (i.t.) | [4] | |
| Rat (Neuropathic Pain - CCI) | Mechanical Allodynia | 0.28, 7 mg/kg | Subcutaneous (s.c.) | [5] | |
| Mice (Inflammatory Pain - Formalin Test) | Licking/Biting Time (Phase II) | 10 mg/kg | Subcutaneous (s.c.) | [6] | |
| Mice (Prostaglandin E2-induced Hyperalgesia) | Hot Plate Test | ED50 = 0.60 mg/kg | Not Specified | [7] |
CCI: Chronic Constriction Injury
Mechanism of Action: Koumine's Signaling Pathways
Koumine exerts its analgesic effects through a multi-target mechanism, primarily involving the modulation of neuroinflammation and neurosteroidogenesis.[8][9] Unlike traditional opioids, koumine's pathway suggests a potential for non-addictive analgesia.[10]
The primary mechanism involves the activation of the translocator protein (18 kDa) (TSPO) on glial cells in the spinal cord.[4][8] This activation leads to the inhibition of neuroinflammation by suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8][11]
Furthermore, TSPO activation stimulates the synthesis of the neurosteroid allopregnanolone (B1667786), which in turn positively modulates GABA-A receptors, enhancing inhibitory neurotransmission and contributing to the analgesic effect.[2][9][12] The analgesic effects of koumine can be antagonized by TSPO antagonists (e.g., PK11195) and GABA-A receptor antagonists (e.g., bicuculline).[4][8]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of analgesic compounds. Below are detailed methodologies for key in vivo analgesic assays used to evaluate koumine.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics against visceral pain.[13][14]
-
Animals: Male and female BALB/c mice are commonly used.[13][14]
-
Acclimatization: Animals are placed in individual cages for at least 10 minutes before the experiment.[13]
-
Drug Administration: The test compound (e.g., koumine) or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of writhing.[13]
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[13][14]
-
Observation: The number of writhes (a characteristic stretching of the abdomen and/or hind limbs) is counted for a set period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Hot Plate Test
This method is used to assess centrally mediated analgesia by measuring the response to a thermal stimulus.[15]
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound is administered via the desired route.
-
Post-Treatment Measurement: The latency to the nociceptive response is measured at several time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The increase in latency time or the percentage of maximal possible effect (%MPE) is calculated.
Von Frey Test for Mechanical Allodynia
This test is used to assess changes in sensitivity to a mechanical stimulus, particularly in models of neuropathic or postoperative pain.[4]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Animals: Rats or mice are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of the hind paws.
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Stimulation: The plantar surface of the hind paw is stimulated with filaments of increasing force until a withdrawal response is elicited.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using methods like the up-down method.
-
Drug Administration: The test compound is administered.
-
Post-Treatment Measurement: The PWT is reassessed at various time points after drug administration.
-
Data Analysis: An increase in the PWT indicates an anti-allodynic effect.
Conclusion and Future Directions
The available evidence strongly supports the analgesic potential of koumine in preclinical models of both inflammatory and neuropathic pain, acting through a distinct mechanism involving the TSPO-neurosteroid-GABA-A receptor pathway. This offers a promising alternative to traditional analgesics.
Significant research is still required to elucidate the analgesic properties of this compound. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound and koumine in standardized analgesic models to compare their potency, efficacy, and duration of action.
-
Mechanism of Action of this compound: Investigating whether this compound shares the same molecular targets as koumine or possesses a novel mechanism of action.
-
Pharmacokinetic and Toxicity Profiles: Establishing the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound to assess its drug-like properties.
Such research will be invaluable for determining the therapeutic potential of this compound and for the broader development of novel analgesics from the rich chemical diversity of Gelsemium alkaloids.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Possible Allostery of Koumine Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of analgesic activity and toxicity of alkaloids in Myristica fragrans seeds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A method for the evaluation of analgesic activity using rats. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Koumidine
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the bench to the responsible management of chemical waste. While specific disposal protocols for every novel compound are not always readily available, a commitment to safety and environmental stewardship demands a cautious and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of Koumidine, a monoterpenoid indole (B1671886) alkaloid, based on general best practices for hazardous chemical waste management.
Due to the absence of specific public data on the disposal of this compound, it must be treated as a hazardous chemical waste. The following procedures are based on established guidelines for handling and disposing of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes and aerosols.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All disposal-related tasks should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to manage it as a regulated hazardous waste. Do not attempt to neutralize or dispose of it via standard laboratory drains.
-
Waste Segregation is Critical:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Proper Container Management:
-
Use containers that are compatible with the chemical nature of this compound.
-
Ensure containers are in good condition and can be securely sealed.[1]
-
Label all waste containers clearly with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[1][2]
-
Keep waste containers closed at all times, except when adding waste.[1]
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[2]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with accurate information about the waste contents as detailed on the container label.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data or specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes. Therefore, treatment of this compound waste should not be attempted. All waste must be handled and disposed of through a certified hazardous waste management program.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety that extends from discovery to disposal. Always prioritize the guidance provided by your local EHS professionals as they are the definitive resource for compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling Koumidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Koumidine, an indole (B1671886) alkaloid isolated from the highly toxic plant Gelsemium elegans. Given the compound's potency and the serious health risks associated with Gelsemium alkaloids, strict adherence to these protocols is mandatory to ensure personnel safety and operational integrity.
This compound is a research compound, and a comprehensive, official Safety Data Sheet (SDS) is not widely available. The following guidance is based on the known toxicology of Gelsemium elegans alkaloids, general safety protocols for handling potent and toxic compounds, and available research data. A thorough risk assessment must be conducted for specific experimental conditions in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Toxicity
Gelsemium elegans, the source of this compound, is a plant known for its extreme toxicity. The alkaloids it contains, including this compound, are potent neurotoxins.
Primary Routes of Exposure:
-
Inhalation of aerosolized powder
-
Dermal contact (skin absorption)
-
Ingestion
-
Ocular exposure (contact with eyes)
Known Health Hazards of Gelsemium Alkaloids:
-
Acute Toxicity: Can be lethal even in small doses. Symptoms of poisoning include dizziness, muscular weakness, respiratory depression, and convulsions.[1][2][3]
-
Neurotoxicity: Primarily affects the central and peripheral nervous systems.[1][4]
-
Respiratory Toxicity: Can lead to respiratory muscle paralysis and death from asphyxiation.[1][5]
Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, a stringent PPE protocol is required at all times when handling the compound, whether in solid or solution form.
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be disposed of immediately after handling, and the inner glove removed upon completion of the task. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, fluid-resistant lab coat or gown with long sleeves and a secure back closure. | Prevents contamination of personal clothing. Should be disposed of as hazardous waste after use. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is essential when handling the solid form of this compound to prevent inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). | Minimizes the risk of inhalation exposure, a primary route of toxicity for potent compounds. |
| Foot Protection | Closed-toe, chemical-resistant footwear. | Protects against spills and provides a barrier in case of accidental contamination. |
Engineering Controls
All work with this compound, especially handling of the solid form, must be performed within a certified chemical fume hood or a containment glove box to minimize the risk of aerosol generation and inhalation.
Handling and Storage Procedures
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE during unpacking.
-
Have a spill kit readily available.
Weighing and Reconstitution:
-
Perform all weighing operations of solid this compound within a chemical fume hood or a containment balance enclosure.
-
Use dedicated, clearly labeled spatulas and weigh boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep in a secure, ventilated, and locked cabinet away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, which is often at -20°C for long-term stability.[6]
Spill Management Plan
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and institutional EHS immediately.
-
Decontaminate (if trained):
-
Don the appropriate PPE, including respiratory protection.
-
For small spills of solid powder, gently cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material.
-
For liquid spills, use a chemical absorbent from a spill kit.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse, if compatible with the surface).
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste bag or container. |
| Liquid Waste | Collect all aqueous and solvent-based solutions containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS. |
| Sharps | Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container for hazardous chemical waste. |
First Aid and Emergency Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing critical safety checkpoints.
Caption: Standard workflow for safely handling this compound.
References
- 1. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms | MDPI [mdpi.com]
- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 3. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 4. Toxic Effects of Koumine on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|1358-75-4|MOLNOVA [molnova.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
